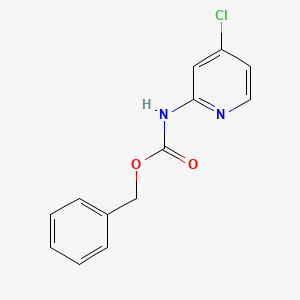

Benzyl (4-chloropyridin-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-chloropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-11-6-7-15-12(8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUBDXQQRNCVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674633 | |

| Record name | Benzyl (4-chloropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073372-14-1 | |

| Record name | Benzyl (4-chloropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl (4-chloropyridin-2-yl)carbamate (CAS: 1073372-14-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Benzyl (4-chloropyridin-2-yl)carbamate, a molecule of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its potential applications based on the broader class of carbamate-containing compounds.

Introduction and Physicochemical Properties

This compound is a substituted pyridine derivative incorporating a benzyl carbamate moiety. The carbamate group is a crucial structural motif in numerous approved drugs and prodrugs, valued for its chemical and proteolytic stability, as well as its ability to act as a peptide bond isostere, which can enhance cell membrane permeability.[1] The presence of a chlorinated pyridine ring suggests potential for this molecule to serve as a versatile intermediate in the synthesis of more complex bioactive molecules, particularly as a building block for kinase inhibitors, where pyridinyl scaffolds are common.

The core structure combines the aromaticity of the pyridine and benzene rings with the functionality of the carbamate linker. The chlorine atom at the 4-position of the pyridine ring offers a site for further chemical modification through nucleophilic substitution reactions, enhancing its utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1073372-14-1 | [2] |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [2] |

| Molecular Weight | 262.7 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| InChI Key | JRUBDXQQRNCVIK-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

The synthesis of this compound is a two-step process commencing with the synthesis of the key intermediate, 2-amino-4-chloropyridine, followed by its carbamoylation with benzyl chloroformate.

Synthesis of 2-Amino-4-chloropyridine

Several synthetic routes to 2-amino-4-chloropyridine have been reported. A common and scalable method involves the Hofmann rearrangement of 4-chloropyridine-2-carboxamide, which is itself derived from 2-picolinic acid.[3]

Experimental Protocol: Synthesis of 2-Amino-4-chloropyridine

-

Chlorination of 2-Picolinic Acid: To 116 g of thionyl chloride, slowly add 40 g of 2-picolinic acid. Add 1 g of N,N-dimethylformamide (DMF) and reflux the mixture for 2-16 hours, monitoring the reaction progress by TLC until all starting material is consumed.[3] After completion, recover the excess thionyl chloride by distillation to obtain 4-chloropyridine-2-carbonyl chloride.[3]

-

Amidation: Dissolve the resulting 4-chloropyridine-2-carbonyl chloride in 200 mL of 1,4-dioxane and bubble ammonia gas through the solution for 5-16 hours.[3] Monitor the reaction by TLC. Upon completion, remove the majority of the solvent under reduced pressure and cool the mixture to 0-5 °C to precipitate a white solid.[3] Filter and dry the solid to yield 4-chloropyridine-2-carboxamide.[3]

-

Hofmann Rearrangement: Prepare an aqueous solution of calcium hypochlorite by dissolving 78 g of calcium hypochlorite in 1 liter of water.[3] Add 35 g of the 4-chloropyridine-2-carboxamide in portions to this solution.[3] Heat the reaction mixture to 60-80 °C until the starting material is consumed (monitor by TLC).[3] Cool the reaction to room temperature and extract with dichloromethane.[3] Dry the combined organic phases over anhydrous sodium sulfate, remove the solvent under reduced pressure, and recrystallize the crude product from ethanol to obtain 2-amino-4-chloropyridine as a white solid.[3]

Caption: A proposed workflow for the biological screening of the title compound.

Conclusion

This compound is a readily synthesizable molecule with significant potential as a building block in medicinal chemistry. Its combination of a protected amine on a pyridine scaffold and a reactive chlorine handle makes it an attractive starting point for the generation of diverse compound libraries. While its own biological activity remains to be elucidated, the well-established importance of the carbamate and 2-aminopyridine motifs in drug discovery provides a strong rationale for its investigation in various therapeutic and agrochemical areas. This guide provides the foundational chemical knowledge to enable researchers to synthesize, characterize, and explore the potential of this versatile compound.

References

- CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google P

- CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google P

-

p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - NIH. (URL: [Link])

-

2 - Organic Syntheses Procedure. (URL: [Link])

-

Pyridyl-Substituted Ureas and Carbamates: Synthesis and Application (A Review). (URL: [Link]

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

This compound - APOLLO-NMR - MOLBASE. (URL: [Link])

-

Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates - PMC - NIH. (URL: [Link])

-

Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (URL: [Link])

-

Synthesis of N-benzyl-4-chloro-pyridine-2-carboxamide - PrepChem.com. (URL: [Link])

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - NIH. (URL: [Link])

- US9487500B2 - Compounds and compositions thereof - Google P

-

Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry. (URL: [Link])

-

Fig. S21 13 C NMR of 1-benzyl-4-chlorophenyl-1 H -1,2,3-triazole - ResearchGate. (URL: [Link])

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])

-

Preparation of Mono-‐Cbz Protected Guanidines - Organic Syntheses. (URL: [Link])

-

Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem. (URL: [Link])

-

Pharmaceutical composition, methods for treating and uses thereof - Patent US-10258637-B2 - PubChem. (URL: [Link])

-

Process For The Preparation of N-(5-chloropyridin-2-yl)-2[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And - Technical Disclosure Commons. (URL: [Link])

-

Benzyl N-(4-pyridyl)carbamate - PMC - NIH. (URL: [Link])

-

Benzylcarbamate - the NIST WebBook. (URL: [Link])

-

Microtubule Depolymerization by Kinase Inhibitors: Unexpected Findings of Dual Inhibitors - MDPI. (URL: [Link])

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (URL: [Link])

- US9624164B2 - Phenyl carbamate compounds for use in preventing or treating epilepsy - Google P

- WO2007066163A2 - Optically active carbamates, process for preparation thereof and use thereof as pharmaceutical intermediates - Google P

-

An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. (URL: [Link])

-

Benzyl N-(4-pyrid-yl)carbamate - PubMed. (URL: [Link])

- WO2012014226A1 - Process for preparation of lacosamide and some n-benzyl-propanamide intermediate derivatives - Google P

-

Discovery of Covalent MKK4/7 Dual Inhibitor - PubMed. (URL: [Link])

- US7598279B2 - Neurotherapeutic azole compounds - Google P

-

Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC - PubMed Central. (URL: [Link])

-

1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN - EPrints USM. (URL: [Link])

Sources

- 1. Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benzyl N-(4-chloropyridin-2-yl)carbamate | 1073372-14-1 [sigmaaldrich.com]

- 3. preparation methods and uses of 2-amino-4-chloro-pyridine_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Benzyl (4-chloropyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Interest in Modern Medicinal Chemistry

The landscape of drug discovery is one of perpetual innovation, where the design and synthesis of novel molecular entities with therapeutic potential are paramount. Within this intricate field, the structural motifs of substituted pyridines and carbamates have independently garnered significant attention for their versatile roles in bioactive compounds.[1][2] The convergence of these two pharmacophores in Benzyl (4-chloropyridin-2-yl)carbamate presents a molecule of considerable interest for researchers and drug development professionals. This technical guide serves as an in-depth exploration of its molecular architecture, a detailed protocol for its synthesis, a thorough analysis of its characterization, and a discussion of its potential applications in medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound, with the confirmed Chemical Abstracts Service (CAS) number 1073372-14-1 , is a multifaceted organic compound.[3] Its structure is characterized by a central carbamate linkage, flanked by a 4-chloropyridin-2-yl group on the nitrogen side and a benzyl group on the oxygen side.

| Property | Value | Source |

| IUPAC Name | Benzyl N-(4-chloropyridin-2-yl)carbamate | [3] |

| CAS Number | 1073372-14-1 | [3] |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [3] |

| Molecular Weight | 262.70 g/mol | [3] |

| InChI Key | JRUBDXQQRNCVIK-UHFFFAOYSA-N | [3] |

The presence of the chlorine atom on the pyridine ring and the aromatic nature of both the pyridine and benzyl moieties significantly influence the molecule's electronic and steric properties. These features are critical in its potential interactions with biological targets.

Caption: 2D representation of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is predicated on the nucleophilic attack of the exocyclic amine of 2-amino-4-chloropyridine on the electrophilic carbonyl carbon of benzyl chloroformate. This reaction, a classic Schotten-Baumann type, is widely employed for the N-protection of amines.

Synthesis of the Precursor: 2-Amino-4-chloropyridine

The starting material, 2-amino-4-chloropyridine, is a critical precursor. Its synthesis can be achieved through various routes, with one common method involving the chlorination of 2-aminopyridine followed by purification.[4]

Carbamate Formation: A Self-Validating Protocol

This protocol is designed to be a self-validating system, with in-process controls to ensure the reaction proceeds as intended.

Materials:

-

2-Amino-4-chloropyridine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-4-chloropyridine (1.0 equivalent) in a 2:1 mixture of anhydrous THF and deionized water.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize the formation of side products.[3]

-

Base Addition: Add sodium bicarbonate (2.0 equivalents) to the cooled solution. The bicarbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reagent Addition: Slowly add benzyl chloroformate (1.05-1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C. The slow addition is crucial to prevent the formation of the N-acylpyridinium salt, a common side reaction where the pyridine ring nitrogen attacks the benzyl chloroformate.[3]

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The disappearance of the starting material (2-amino-4-chloropyridine) and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progression.

-

Workup: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). The organic product will partition into the ethyl acetate layer.

-

Washing: Combine the organic layers and wash with brine. This step removes any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization and Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the predicted key spectral data based on the analysis of its constituent functional groups and analogous structures.[5][6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals for the protons of the benzyl and 4-chloropyridin-2-yl moieties.

-

δ 8.0-8.2 ppm (d, 1H): Proton at the 6-position of the pyridine ring, deshielded by the adjacent nitrogen.

-

δ 7.2-7.5 ppm (m, 5H): Protons of the phenyl ring of the benzyl group.

-

δ 7.0-7.2 ppm (m, 2H): Protons at the 3 and 5-positions of the pyridine ring.

-

δ 5.2-5.4 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

δ 9.5-10.0 ppm (br s, 1H): NH proton of the carbamate, which may be broad and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

δ ~165 ppm: Carbonyl carbon (C=O) of the carbamate.

-

δ ~150-155 ppm: Carbons at the 2 and 6-positions of the pyridine ring.

-

δ ~140-145 ppm: Carbon at the 4-position of the pyridine ring (bearing the chlorine atom).

-

δ ~135-138 ppm: Quaternary carbon of the phenyl ring attached to the methylene group.

-

δ ~127-129 ppm: Carbons of the phenyl ring.

-

δ ~110-120 ppm: Carbons at the 3 and 5-positions of the pyridine ring.

-

δ ~65-70 ppm: Methylene carbon (-CH₂-) of the benzyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

~3300-3400 cm⁻¹ (N-H stretch): A sharp to moderately broad peak corresponding to the N-H stretching vibration of the carbamate.

-

~3000-3100 cm⁻¹ (Aromatic C-H stretch): Absorption bands for the C-H stretching vibrations of the pyridine and phenyl rings.

-

~1700-1730 cm⁻¹ (C=O stretch): A strong absorption band characteristic of the carbonyl group in the carbamate.

-

~1500-1600 cm⁻¹ (C=C and C=N stretch): Bands corresponding to the stretching vibrations within the aromatic rings.

-

~1200-1250 cm⁻¹ (C-O stretch): Stretching vibration of the ester-like C-O bond in the carbamate.

-

~1000-1100 cm⁻¹ (C-Cl stretch): Absorption band for the carbon-chlorine bond.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak (M⁺): Expected at m/z = 262 and 264 in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom.

-

Key Fragmentation Peaks: Fragments corresponding to the loss of the benzyl group (m/z = 91) and the benzyloxycarbonyl group are anticipated.

Applications in Drug Discovery and Development

The carbamate functional group is a well-established pharmacophore and a common bioisostere for the amide bond, offering improved metabolic stability and pharmacokinetic properties.[2][7] The inclusion of a substituted pyridine ring, a privileged scaffold in medicinal chemistry, further enhances the potential of this compound as a valuable building block or intermediate in drug discovery.

The 4-chloro-2-aminopyridine moiety is a key component in several kinase inhibitors and other targeted therapies. The benzyloxycarbonyl (Cbz) group, in this context, serves as a protecting group for the amine, allowing for selective reactions at other positions of the pyridine ring. The subsequent deprotection of the Cbz group can unveil the free amine for further functionalization, making this molecule a versatile intermediate in the synthesis of more complex drug candidates.

Caption: Logical relationship of the molecule's utility in drug discovery.

Conclusion

This compound stands as a molecule with significant potential in the realm of synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and the strategic combination of a protected aminopyridine and a carbamate linkage make it an attractive tool for the development of novel therapeutics. This guide provides a comprehensive technical overview to empower researchers in their endeavors to harness the capabilities of this promising chemical entity.

References

-

Organic Syntheses. PREPARATION OF BENZYL CARBAMATE. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Recent Patents on Anti-Cancer Drug Discovery. Application of organic carbamates in drug design. Part 1: Anticancer agents. [Link]

-

ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

-

PubMed Central. Organic carbamates in drug design and medicinal chemistry. [Link]

-

Molbase. preparation methods and uses of 2-amino-4-chloro-pyridine_industrial additives. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

Semantic Scholar. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

- Google Patents. Compounds and compositions thereof.

- Google Patents. A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition.

-

The Chemistry of 4-chloropyridin-2-amine: Properties and Synthesis. The Chemistry of 4-chloropyridin-2-amine: Properties and Synthesis. [Link]

-

PrepChem.com. Preparation of 4-chloropyridine. [Link]

-

Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. [Link]

-

The Royal Society of Chemistry. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChem. Benzyl carbamate. [Link]

- Google Patents.

- Google Patents.

-

PubMed. Benzyl N-(4-pyrid-yl)carbamate. [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. preparation methods and uses of 2-amino-4-chloro-pyridine_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 5. rsc.org [rsc.org]

- 6. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzyl N-(4-pyrid-yl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Benzyl (4-chloropyridin-2-yl)carbamate

This guide provides a comprehensive overview of the synthesis of Benzyl (4-chloropyridin-2-yl)carbamate, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthetic pathway, experimental protocols, and critical process parameters.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel bioactive molecules. Its structure, featuring a carbamate linkage to a substituted pyridine ring, allows for diverse chemical modifications, making it a versatile intermediate. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the 2-amino functionality of the pyridine ring, enabling selective reactions at other positions. This guide will detail a reliable and reproducible synthesis pathway, starting from readily available precursors.

Retrosynthetic Analysis and Synthesis Strategy

The most direct and logical synthetic approach to this compound involves the formation of a carbamate bond between 2-amino-4-chloropyridine and a suitable benzylating agent. The key disconnection in the retrosynthetic analysis is the carbamate linkage, leading back to 2-amino-4-chloropyridine and a benzyl chloroformate precursor.

An In-depth Technical Guide to Benzyl (4-chloropyridin-2-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of Benzyl (4-chloropyridin-2-yl)carbamate, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document elucidates the compound's nomenclature, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis. Furthermore, it explores the potential applications of this molecule, grounded in the established roles of its constituent moieties—the carbamate group and the chloropyridine scaffold—in modern pharmacotherapy. Safety and handling protocols are also addressed to ensure its responsible use in a laboratory setting.

Chemical Identity and Nomenclature

The compound of interest is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound . A common variant found in chemical supplier databases is benzyl 4-chloro-2-pyridinylcarbamate . For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is 1073372-14-1 .

The molecular structure consists of a benzyl alcohol moiety linked to the nitrogen atom of a 2-amino-4-chloropyridine via a carbamate functional group. This structure is depicted in the diagram below.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this specific molecule is not widely published, its key physicochemical properties can be tabulated. These values are essential for its handling, purification, and use in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | This compound | Systematically Derived |

| CAS Number | 1073372-14-1 | Molbase, Sigma-Aldrich |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | Calculated |

| Molecular Weight | 262.70 g/mol | Calculated |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=NC=C(C=C2)Cl | |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Poorly soluble in water (Predicted). |

Spectroscopic Data:

-

¹H NMR: Signals corresponding to the benzyl protons (a singlet for the CH₂ group and multiplets for the aromatic ring), and signals for the protons on the chloropyridine ring.

-

¹³C NMR: Resonances for the carbonyl carbon of the carbamate, carbons of the benzyl group, and carbons of the chloropyridine ring.

-

IR Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching of the carbamate group, as well as C-Cl and aromatic C-H stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the synthesis of the key intermediate, 2-amino-4-chloropyridine, followed by its reaction with benzyl chloroformate.

Synthesis of 2-Amino-4-chloropyridine (Intermediate)

Several synthetic routes to 2-amino-4-chloropyridine have been reported. A common and scalable method involves the Hofmann rearrangement of 4-chloropicolinamide.

Protocol:

-

Amidation of 4-chloropicolinic acid: 4-chloropicolinic acid is converted to its corresponding amide, 4-chloropicolinamide, using standard amidation conditions (e.g., reaction with thionyl chloride followed by ammonia).

-

Hofmann Rearrangement: The resulting 4-chloropicolinamide undergoes a Hofmann rearrangement in the presence of a suitable reagent such as sodium hypobromite or sodium hypochlorite to yield 2-amino-4-chloropyridine.[1]

Synthesis of this compound (Final Product)

The final product is synthesized by the reaction of 2-amino-4-chloropyridine with benzyl chloroformate. This reaction introduces the benzyloxycarbonyl (Cbz) protecting group onto the amino group of the pyridine.

Protocol:

-

Dissolution: Dissolve 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA), to the solution and cool to 0 °C in an ice bath.

-

Benzyl Chloroformate Addition: Slowly add benzyl chloroformate (1.05 eq) to the cooled solution while maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Sources

An In-depth Technical Guide to the Physical Characteristics of Benzyl (4-chloropyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (4-chloropyridin-2-yl)carbamate (CAS No: 1073372-14-1) is a heterocyclic carbamate of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core physical characteristics. Due to a lack of publicly available experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and established principles of organic chemistry to present a predictive profile. It includes anticipated data for molecular weight, melting point, solubility, and spectroscopic characteristics (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). Furthermore, this guide details robust, self-validating experimental protocols for the determination of these physical properties, offering field-proven insights into experimental design and data interpretation. The synthesis of the title compound is also proposed based on established carbamate formation reactions. This document is intended to serve as a foundational resource for researchers, enabling them to anticipate the compound's behavior and design appropriate handling, characterization, and application strategies.

Introduction and Molecular Structure

This compound belongs to the carbamate class of organic compounds, which are esters of carbamic acid. The molecule incorporates a benzyl protecting group, a common motif in organic synthesis, attached to a substituted pyridine ring. The presence of the chloropyridine moiety is of particular interest in medicinal chemistry, as halogenated heterocycles are prevalent in many bioactive molecules. The core structure suggests potential applications as an intermediate in the synthesis of more complex pharmaceutical agents.

Molecular Formula: C₁₃H₁₁ClN₂O₂

Molecular Weight: 262.70 g/mol

Chemical Structure:

Predicted Physical Characteristics

The following physical characteristics are predicted based on the analysis of structurally similar compounds, including benzyl carbamate and various chloropyridine derivatives. These values should be considered as estimates pending experimental verification.

| Physical Property | Predicted Value/Characteristic | Basis for Prediction |

| Appearance | White to off-white crystalline solid | Carbamates are typically crystalline solids at room temperature. |

| Melting Point | 130-150 °C | The melting point of benzyl carbamate is 86-89°C. The introduction of the larger, more rigid, and polar chloropyridinyl group is expected to increase the melting point due to stronger intermolecular interactions. |

| Boiling Point | Decomposes before boiling | Carbamates often decompose at elevated temperatures. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). Limited solubility in non-polar solvents (e.g., hexane). Sparingly soluble in water. | The carbamate and pyridine functionalities introduce polarity, while the benzyl and chloropyridinyl groups contribute to lipophilicity. This balance suggests good solubility in a range of organic solvents. |

Synthesis and Purification

The synthesis of this compound can be reliably achieved through the reaction of 2-amino-4-chloropyridine with benzyl chloroformate. This is a standard method for the formation of N-aryl carbamates.

Reaction Scheme:

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the known spectral characteristics of benzyl carbamates and chloropyridines.

¹H NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~8.2-8.3 (d, 1H): Proton on the pyridine ring adjacent to the nitrogen.

-

~7.8-7.9 (s, 1H): Proton on the pyridine ring.

-

~7.3-7.4 (m, 5H): Protons of the benzyl ring. [1] * ~7.0-7.1 (d, 1H): Proton on the pyridine ring.

-

~5.2 (s, 2H): Methylene protons of the benzyl group. [1] * ~8.5-9.5 (br s, 1H): NH proton of the carbamate. The chemical shift can be variable and may broaden.

-

¹³C NMR Spectroscopy

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~153-155: Carbonyl carbon of the carbamate.

-

~150-152: Carbon of the pyridine ring attached to the nitrogen.

-

~148-150: Carbon of the pyridine ring attached to the chlorine.

-

~135-137: Quaternary carbon of the benzyl ring.

-

~128-129: Carbons of the benzyl ring.

-

~115-120: Carbons of the pyridine ring.

-

~67-69: Methylene carbon of the benzyl group.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

FT-IR (KBr, cm⁻¹):

-

~3200-3300 (N-H stretch): Characteristic of the carbamate NH group. [1] * ~3000-3100 (aromatic C-H stretch): From the pyridine and benzyl rings.

-

~1700-1730 (C=O stretch): Strong absorption from the carbamate carbonyl group. [1] * ~1580-1600 (C=C and C=N stretch): From the aromatic rings.

-

~1200-1250 (C-O stretch): From the ester linkage of the carbamate. [1] * ~1000-1100 (C-Cl stretch): From the chloropyridine moiety.

-

Mass Spectrometry

-

MS (ESI+):

-

m/z 263.05 [M+H]⁺: The protonated molecular ion.

-

m/z 285.03 [M+Na]⁺: The sodium adduct.

-

Key Fragmentation Pattern: A prominent fragment at m/z 91.05 corresponding to the tropylium ion (C₇H₇⁺) from the cleavage of the benzylic group is expected. [2]

-

Experimental Protocols for Physical Characterization

The following protocols are designed to be self-validating and provide accurate physical data for this compound.

Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Measurement:

-

Perform a rapid heating to determine an approximate melting range.

-

Allow the apparatus to cool and use a fresh sample to perform a slow heating (1-2 °C/min) through the approximate range to determine the precise melting point.

-

-

Validation: Calibrate the instrument using a certified reference standard with a known melting point close to the expected value of the sample.

Solubility Determination (Shake-Flask Method)

-

Equilibrium Saturation: Add an excess of the solid compound to a known volume of the desired solvent in a sealed vial.

-

Agitation: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it, and quantify the concentration using a validated analytical method such as HPLC-UV.

-

Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

Spectroscopic Analysis Workflow

Figure 2: Workflow for comprehensive spectroscopic characterization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on the hazards of its components and related compounds.

-

Benzyl Chloroformate (reactant): Highly corrosive, toxic, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. [3][4]* Chloropyridines: Can be toxic and irritating. Avoid inhalation, ingestion, and skin contact. [5]* This compound (product): As a precaution, treat as a potentially hazardous substance. Use appropriate PPE during handling.

Conclusion

This technical guide provides a detailed predictive overview of the physical characteristics of this compound. While experimental data for this specific compound is not currently available in the public domain, the information presented herein, derived from the analysis of analogous structures and established chemical principles, offers a valuable resource for researchers. The provided synthesis and characterization protocols are robust and follow best practices in the field, enabling scientists to confidently produce and analyze this compound. As with any new chemical entity, it is imperative that all handling and experimental work be conducted with appropriate safety precautions. The data and methodologies outlined in this guide will facilitate the further investigation and potential application of this compound in drug discovery and development.

References

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. Retrieved from [Link]

-

4-Chloropyridine | C5H4ClN | CID 12288 - PubChem. Retrieved from [Link]

-

H Amination. Direct Synthesis of Benzylic Carbamates. SUPPORTING INFORMATION. Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

-

Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem. Retrieved from [Link]

-

2 - Organic Syntheses Procedure. Retrieved from [Link]

-

Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Retrieved from [Link]

-

Technical Grade 2 Chloropyridine | India - Vooy Farma. Retrieved from [Link]

-

3-Amino-2-chloropyridine - NIST WebBook. Retrieved from [Link]

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC - NIH. Retrieved from [Link]

-

Synthesis of N-benzyl-4-chloro-pyridine-2-carboxamide - PrepChem.com. Retrieved from [Link]

-

An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - NIH. Retrieved from [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. Retrieved from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. Retrieved from [Link]

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed. Retrieved from [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes - ACS Publications. (2025-12-12). Retrieved from [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024-03-19). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. Retrieved from [Link]

-

FTIR Functional Group Database Table with Search - InstaNANO. Retrieved from [Link]

-

Benzylcarbamate - NIST WebBook. Retrieved from [Link]

- Method for synthetizing 2-pyridyl benzyl cyanide - Google Patents.

-

Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato. Retrieved from [Link]

- Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents.

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). Retrieved from [Link]

-

Solubility Behaviors and Correlations of Common Organic Solvents - ResearchGate. Retrieved from [Link]

-

Process For The Preparation of N-(5-chloropyridin-2-yl)-2[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And - Technical Disclosure Commons. (2021-01-14). Retrieved from [Link]

-

An overview on Common Organic Solvents and their Toxicity Abstract. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Benzyl (4-chloropyridin-2-yl)carbamate: Synthesis, Properties, and Potential as a Therapeutic Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (4-chloropyridin-2-yl)carbamate (CAS No. 1073372-14-1) is a synthetic organic molecule that, despite its commercial availability for research purposes, remains largely uncharacterized in publicly accessible scientific literature. This technical guide aims to provide a comprehensive overview of this compound, addressing the current information gap. By leveraging established principles of organic chemistry and drawing parallels with structurally related molecules, this document outlines a plausible synthetic route, predicts its key chemical and spectroscopic properties, and explores its potential biological significance. The recent discovery of benzyl carbamate derivatives as inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro), highlights the potential of this chemical class in drug discovery. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its analogs.

Introduction: The Enigma of a Sparsely Documented Molecule

This compound is a molecule at the intersection of several key pharmacophores: a benzyl carbamate moiety and a substituted pyridine ring. While its constituent parts are common in medicinal chemistry, the specific combination present in this molecule has not been the subject of extensive published research. A thorough search of scientific databases reveals a conspicuous absence of detailed synthetic protocols, spectroscopic data, and biological activity studies. This lack of information presents both a challenge and an opportunity for the scientific community. The challenge lies in proceeding with research without a foundational body of literature. The opportunity, however, is the potential for novel discoveries in the largely unexplored chemical space this molecule occupies.

This guide is structured to provide a robust starting point for the investigation of this compound. It will address the core aspects of its chemistry and potential pharmacology, grounded in established scientific principles and data from closely related compounds.

Proposed Synthesis and Mechanistic Rationale

The synthesis of carbamates is a well-established transformation in organic chemistry. The most direct and logical approach to this compound involves the reaction of 2-amino-4-chloropyridine with a suitable benzylating agent that can introduce the carbamate functionality.

Retrosynthetic Analysis

A retrosynthetic analysis suggests a straightforward disconnection of the carbamate bond, leading to 2-amino-4-chloropyridine and a benzyl carbonyl source. The most common and efficient reagent for this purpose is benzyl chloroformate.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

The following protocol is a generalized procedure based on standard carbamate synthesis methodologies. Optimization of reaction conditions, such as solvent, base, and temperature, may be necessary to achieve high yields and purity.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-amino-4-chloropyridine (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.1-1.5 eq.). The base, such as pyridine or triethylamine, acts as a scavenger for the hydrochloric acid byproduct.

-

Addition of Benzyl Chloroformate: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.0-1.2 eq.) dropwise to the stirred solution. The exothermicity of the reaction should be carefully controlled.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the same organic solvent (e.g., DCM) two to three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Benzyl chloroformate is sensitive to moisture and can hydrolyze. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent the decomposition of the starting material.

-

Base: The reaction generates hydrochloric acid, which can protonate the starting amine, rendering it unreactive. The base neutralizes the acid, driving the reaction to completion. A non-nucleophilic base is preferred to avoid side reactions with benzyl chloroformate.

-

Controlled Addition at Low Temperature: The reaction is often exothermic. Slow addition at 0 °C helps to control the reaction rate and minimize the formation of byproducts.

Predicted Chemical and Spectroscopic Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | Based on atomic composition. |

| Molecular Weight | 262.70 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small organic molecules of this type. |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO, DMF). Sparingly soluble in non-polar solvents (Hexanes). Insoluble in water. | The presence of the aromatic rings and the chloro-substituent suggests solubility in organic solvents, while the carbamate group may impart slight polarity. |

| ¹H NMR | Aromatic protons of the pyridine and benzyl rings in the range of 7.0-8.5 ppm. A singlet for the methylene protons of the benzyl group around 5.2 ppm. A broad singlet for the N-H proton of the carbamate. | Based on typical chemical shifts for these functional groups. |

| ¹³C NMR | Carbonyl carbon of the carbamate around 153-155 ppm. Aromatic carbons in the range of 110-150 ppm. Methylene carbon of the benzyl group around 67 ppm. | Inferred from spectroscopic data of similar carbamate-containing compounds. |

| IR Spectroscopy | N-H stretching vibration around 3200-3400 cm⁻¹. C=O stretching of the carbamate at approximately 1700-1730 cm⁻¹. C-O stretching around 1200-1250 cm⁻¹. C-Cl stretching in the fingerprint region. | Characteristic vibrational frequencies for the functional groups present. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 262.05, with an isotopic peak (M+2) at m/z 264.05 due to the presence of chlorine. | The isotopic pattern of chlorine is a key diagnostic feature. |

Potential Biological Significance and Therapeutic Applications

The carbamate functional group is a well-recognized pharmacophore and is present in numerous approved drugs with a wide range of therapeutic applications. Carbamates can act as mimics of amide or peptide bonds, but with improved metabolic stability.

Benzyl Carbamates as Enzyme Inhibitors

Recent research has highlighted the potential of benzyl carbamate derivatives as inhibitors of viral proteases. A 2021 study identified several benzyl carbamate-containing compounds as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication[1][2]. These inhibitors were found to act as covalent reversible inhibitors. This finding suggests that this compound could be a valuable starting point for the design of novel antiviral agents.

Caption: Potential mechanism of action for this compound.

The Role of the 4-Chloropyridine Moiety

The 4-chloropyridine ring system is also a common feature in bioactive molecules. The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and selectivity. The pyridine nitrogen can act as a hydrogen bond acceptor. The combination of the benzyl carbamate and the 4-chloropyridine moiety in a single molecule could lead to synergistic effects in binding to biological targets.

Future Research Directions

Given the lack of published data, the following experimental avenues are recommended to elucidate the properties and potential of this compound:

-

Definitive Synthesis and Characterization: The proposed synthesis should be carried out, and the product fully characterized using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) and X-ray crystallography if suitable crystals can be obtained.

-

In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, with an initial focus on viral proteases (e.g., Mpro from various coronaviruses) and other enzymes where carbamates have shown activity.

-

Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore the SAR. Modifications could include:

-

Substitution on the benzyl ring.

-

Replacement of the benzyl group with other alkyl or aryl groups.

-

Variation of the substituent on the pyridine ring.

-

-

Computational Modeling: Docking studies and molecular dynamics simulations could be employed to predict potential binding modes to target proteins and to guide the design of more potent analogs.

Conclusion

This compound represents an intriguing yet understudied molecule with potential for applications in medicinal chemistry. This in-depth technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, chemical properties, and potential biological significance. By leveraging established chemical principles and drawing insights from related compounds, a clear path for future research has been outlined. The recent emergence of benzyl carbamates as a promising class of enzyme inhibitors, particularly against viral targets, underscores the importance of investigating novel molecules like this compound. It is our hope that this guide will serve as a valuable resource and a catalyst for further exploration into the chemistry and therapeutic potential of this enigmatic compound.

References

-

Organic Syntheses Procedure. Benzyl carbamate. Available from: [Link].

-

PrepChem. Synthesis of N-benzyl-4-chloro-pyridine-2-carboxamide. Available from: [Link].

-

MOLBASE. This compound - APOLLO-NMR. Available from: [Link].

- de Melo, T. S., et al. (2021). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. RSC Medicinal Chemistry, 12(10), 1675-1686.

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link].

-

PubMed. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Available from: [Link].

- Google Patents. US9315438B2 - Optically pure benzyl-4-chlorophenyl-C-glucoside derivative.

-

The Royal Society of Chemistry. Carbon dioxide utilization in the efficient synthesis of carbamates by deep eutectic solvents (DES) as green and attractive solv. Available from: [Link].

-

Technical Disclosure Commons. Process For The Preparation of N-(5-chloropyridin-2-yl)-2[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And Its Pharmaceutically Acceptable Salts. Available from: [Link].

-

PubChem. Benzonitriles, benzaldehydes and benzyl alcohols - Patent US-5214187-A. Available from: [Link].

- Google Patents. US9624164B2 - Phenyl carbamate compounds for use in preventing or treating epilepsy.

- Google Patents. WO2012014226A1 - Process for preparation of lacosamide and some n-benzyl-propanamide intermediate derivatives.

-

PubMed Central. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Available from: [Link].

- Google Patents. EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative.

-

AA Blocks. 2680844-63-5 | benzyl N-[(2-chlorophenyl)methyl]-N-(3-cyanopyridin-2-yl)carbamate. Available from: [Link].

-

ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Available from: [Link].

- Google Patents. 2-cyanopyrimidin-4-yl carbamate or urea derivative or salt thereof, and pharmaceutical composition including same.

-

PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Available from: [Link].

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link].

-

ResearchGate. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents | Request PDF. Available from: [Link].

-

PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available from: [Link].

-

PubMed Central. Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Available from: [Link].

Sources

An In-Depth Technical Guide to Sourcing Benzyl (4-chloropyridin-2-yl)carbamate for Pharmaceutical and Agrochemical Research

Introduction

Benzyl (4-chloropyridin-2-yl)carbamate is a heterocyclic building block of significant interest to researchers in drug discovery and agrochemical development. Its structure, combining a reactive chloropyridine core with a stable benzyl carbamate protecting group, makes it a versatile intermediate for synthesizing more complex molecular architectures. The carbamate moiety is a key structural motif in many approved drugs, valued for its chemical stability and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] The pyridine ring, a common feature in pharmaceuticals, offers a site for further functionalization, often through nucleophilic substitution of the chlorine atom.[3]

The successful progression of research and development projects hinges on the reliable supply of high-quality starting materials. However, sourcing specialized chemical intermediates like this compound presents challenges beyond simple procurement. Researchers must critically evaluate suppliers, understand the synthetic route to anticipate potential impurities, and insist on comprehensive analytical data to ensure the material's integrity. This guide provides an in-depth analysis of the commercial landscape for this compound, offering field-proven insights into supplier evaluation, quality control, and the underlying chemistry that dictates material quality.

Physicochemical Properties and Identification

A precise understanding of the compound's identifiers is the first step in accurate sourcing. Multiple CAS numbers may exist for related isomers, so careful verification is critical.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 1073372-14-1 | [4][5] |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [4] |

| Molecular Weight | 262.7 g/mol | [4] |

| Appearance | White to off-white solid | Inferred from similar compounds[6][7] |

| InChI Key | JRUBDXQQRNCVIK-UHFFFAOYSA-N | [4] |

Note: Another CAS number, 878714-48-8, is also associated with this compound name by some suppliers.[8] Researchers should confirm the specific CAS number with their chosen supplier and in their documentation.

Commercial Suppliers and Sourcing Landscape

The availability of this compound is primarily from specialized chemical suppliers that focus on providing building blocks for research and development. The following table summarizes known commercial sources.

| Supplier | Product Number / Link | Reported Purity | Notes |

| Sigma-Aldrich (Merck) | ENAH97C001D4 (via Enamine) | Not specified; CoA available | A major distributor, often providing access to products from specialized synthesis labs like Enamine.[4] |

| Parchem | CAS# 878714-48-8 | Not specified | A specialty chemical supplier.[8] |

| AK Scientific, Inc. | 9180DT (for 3-yl isomer) | Min. Purity Spec: 95% | Note: This is for the (4-chloropyridin-3-yl) isomer, highlighting the importance of verifying the exact structure.[9] |

| Molbase (via Apollo-NMR) | CAS# 1073372-14-1 | 96% | An online marketplace listing various suppliers; purity is explicitly stated.[5] |

Editorial Insight: The presence of this compound in catalogs from distributors like Sigma-Aldrich, which sources from synthesis-focused companies such as Enamine, is a positive indicator of its established, albeit specialized, availability. However, the lack of universally specified purity levels underscores the necessity for direct inquiry and documentation requests. Researchers should always request a lot-specific Certificate of Analysis (CoA) prior to purchase. A typical CoA should include identity confirmation (e.g., by ¹H NMR and LCMS) and a purity assessment (e.g., by HPLC or NMR).[7]

Synthesis, Quality Control, and Impurity Profile

The quality of this compound is intrinsically linked to its synthesis. A self-validating protocol for its use begins with understanding its production. The synthesis is logically a two-stage process: first, the creation of the 4-Amino-2-chloropyridine core, followed by the protection of the amino group with a benzyl carbamate.

Stage 1: Synthesis of the 4-Amino-2-chloropyridine Precursor

The most common industrial route to 4-Amino-2-chloropyridine starts with the inexpensive and readily available 2-Chloropyridine.[10][11] This multi-step process involves oxidation, nitration, and subsequent reduction.

Figure 1: Common synthetic pathway to 4-Amino-2-chloropyridine.

Causality and Potential Impurities:

-

Incomplete Oxidation/Nitration: Failure to drive the initial steps to completion could result in residual 2-Chloropyridine or 2-Chloropyridine-N-oxide in the intermediate product.

-

Over-reduction or Side Reactions: The reduction of the nitro group is critical. Incomplete reduction could leave traces of the nitro-intermediate. Other isomers formed during nitration are also a possibility, though the N-oxide directs the reaction to the 4-position.[11]

-

Significance: Any impurities in the 4-Amino-2-chloropyridine starting material will carry over into the final product, potentially reacting with the benzyl chloroformate to form undesired carbamate by-products.

Stage 2: Carbamate Formation

The final step involves the reaction of 4-Amino-2-chloropyridine with a suitable benzylating agent to form the carbamate. The most common laboratory and industrial method for this transformation is the reaction with benzyl chloroformate.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 4-Amino-2-chloropyridine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) containing a non-nucleophilic base such as triethylamine (1.1-1.5 eq).

-

Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermicity of the reaction.

-

Addition: Add benzyl chloroformate (1.0-1.1 eq) dropwise to the stirred solution. The base is critical to scavenge the HCl by-product generated during the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or LCMS.

-

Workup and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the final product.

Figure 2: Final reaction to form the target carbamate.

Trustworthiness Through Self-Validation: The protocol's integrity relies on monitoring. The disappearance of the starting amine via TLC or LCMS provides direct evidence of reaction progress. The final NMR and Mass Spectrum data must be consistent with the desired structure, confirming the identity and purity of the isolated product.[7] Any unreacted starting material or the formation of di-substituted ureas would be readily identifiable.

Applications in Drug Development and Research

The utility of this compound stems from its dual functionality.

-

As a Protected Amine: The benzyl carbamate (Cbz or Z group) is a robust protecting group for the amine, stable to a wide range of reaction conditions. It can be cleanly removed later in a synthetic sequence via hydrogenolysis to reveal the free amine for further elaboration.

-

As a Reactive Heterocycle: The 4-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functional groups (amines, alcohols, thiols) at this position, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. This reactivity is a cornerstone of modern medicinal chemistry for lead optimization.[6]

The carbamate functional group itself is not merely a placeholder; it is frequently incorporated into the final drug structure to act as a stable amide isostere, participating in key binding interactions within a target protein.[2][12]

Conclusion

For researchers and drug development professionals, sourcing this compound requires a diligent, science-first approach. The choice of supplier should not be based on price alone but on the supplier's ability to provide a comprehensive Certificate of Analysis for the specific lot being purchased. Understanding the synthetic pathway provides crucial insight into potential impurities, allowing for the design of robust experimental protocols and the confident interpretation of results. By integrating knowledge of commercial availability with a deep understanding of the underlying organic chemistry, scientists can ensure the integrity of their starting materials and, by extension, the reliability and reproducibility of their research.

References

- Vertex AI Search. What are the Applications and Synthesis Methods of 4-Amino-2-Chloropyridine? - FAQ.

- ChemicalBook. 4-Amino-2-chloropyridine: Application, Synthesis. (2019-12-09).

- Parchem. This compound (Cas 878714-48-8).

- ChemicalBook. 4-Amino-2-chloropyridine: properties, applications and safety. (2023-11-16).

- Molbase. This compound - APOLLO-NMR.

- Sigma-Aldrich. 4-Amino-2-chloropyridine 97 14432-12-3.

- ResearchGate. The reaction of 4-chloropyridine with some amines. (2025-08-06).

- The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis.

- Sigma-Aldrich. benzyl N-(4-chloropyridin-2-yl)carbamate | 1073372-14-1.

- AK Scientific, Inc. 1033418-69-7 Benzyl (4-chloropyridin-3-yl)carbamate AKSci 9180DT.

- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.

- MedChemExpress. Benzyl (piperidin-4-ylmethyl)carbamate-COA-627171.

- EvitaChem. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030).

- PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Benzyl (4-chloropyridin-2-yl)carbamate1073372-14-1,Purity96%_APOLLO-NMR [molbase.com]

- 6. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. parchem.com [parchem.com]

- 9. 1033418-69-7 Benzyl (4-chloropyridin-3-yl)carbamate AKSci 9180DT [aksci.com]

- 10. Page loading... [guidechem.com]

- 11. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

Spectroscopic Characterization of Benzyl (4-chloropyridin-2-yl)carbamate: A Predictive and Methodological Guide

This technical guide provides a comprehensive framework for the spectroscopic analysis of Benzyl (4-chloropyridin-2-yl)carbamate (CAS 1073372-14-1). Given the limited availability of published, peer-reviewed spectral data for this specific compound, this document emphasizes a predictive approach grounded in established spectroscopic principles and data from analogous structures. It is designed for researchers, scientists, and drug development professionals who may synthesize or encounter this molecule, offering a robust methodology for structural confirmation and purity assessment.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring three key structural motifs: a benzyl group, a carbamate linker, and a 4-chloropyridine ring. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules. The precise arrangement of these functional groups gives rise to a unique spectroscopic fingerprint, which, when correctly interpreted, can unequivocally confirm the compound's identity.

This guide will detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, explain the theoretical basis for these predictions, and provide standardized protocols for acquiring and interpreting experimental data.

Molecular Structure:

-

IUPAC Name: benzyl N-(4-chloropyridin-2-yl)carbamate

-

Molecular Formula: C₁₃H₁₁ClN₂O₂[1]

-

Molecular Weight: 262.70 g/mol

-

Key Functional Groups: Aromatic rings (benzyl and pyridine), secondary carbamate (N-H, C=O, C-O), and an aryl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on established chemical shift theory and data from similar structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the benzyl and 4-chloropyridin-2-yl moieties. The spectrum would ideally be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Broad Singlet | 1H | NH -C=O | The carbamate proton is acidic and often appears as a broad signal. Its chemical shift is highly dependent on solvent and concentration. |

| ~8.20 | Doublet | 1H | Pyridine H-6 | This proton is adjacent to the ring nitrogen, which is strongly deshielding. It is coupled to H-5, resulting in a doublet. |

| ~7.45 | Doublet | 1H | Pyridine H-3 | This proton is ortho to the carbamate nitrogen. It shows coupling to the meta proton H-5. |

| ~7.30 - 7.40 | Multiplet | 5H | Benzyl Ar-H | The five protons of the monosubstituted benzene ring will appear as a complex multiplet in this region. |

| ~7.15 | Doublet of Doublets | 1H | Pyridine H-5 | This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. |

| ~5.25 | Singlet | 2H | O-CH₂ -Ph | The benzylic methylene protons are adjacent to an electron-withdrawing oxygen atom, shifting them downfield. They appear as a singlet as there are no adjacent protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The following predictions are based on the expected electronic environments of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Predicted δ (ppm) | Assignment | Rationale |

| ~153.0 | C =O | The carbonyl carbon of the carbamate group is highly deshielded and appears significantly downfield. |

| ~151.5 | Pyridine C -2 | Carbon atom bonded to two nitrogen atoms (in the ring and the carbamate) is strongly deshielded. |

| ~149.0 | Pyridine C -6 | The carbon adjacent to the ring nitrogen is deshielded. |

| ~145.0 | Pyridine C -4 | The carbon atom bonded to the electronegative chlorine atom is deshielded. |

| ~135.5 | Benzyl C -1 (ipso) | The quaternary carbon of the benzyl group to which the CH₂ group is attached. |

| ~128.0 - 129.0 | Benzyl C -2, C -3, C -4 | Aromatic carbons of the benzyl ring. Multiple signals are expected in this range. |

| ~118.5 | Pyridine C -5 | Aromatic carbon on the pyridine ring. |

| ~112.0 | Pyridine C -3 | Aromatic carbon on the pyridine ring. |

| ~67.5 | O-CH₂ -Ph | The benzylic carbon is shifted downfield due to its attachment to oxygen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. A sample prepared as a KBr pellet or a thin film would be analyzed.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3250 - 3350 | N-H Stretch | Secondary Carbamate | A characteristic sharp to medium peak for the N-H bond in the carbamate linker. |

| 3030 - 3100 | C-H Stretch (sp²) | Aromatic C-H | Indicates the presence of the aromatic protons on both the benzyl and pyridine rings. |

| 2850 - 2950 | C-H Stretch (sp³) | Aliphatic C-H | Corresponds to the stretching of the benzylic CH₂ group. |

| 1700 - 1730 | C=O Stretch | Carbamate Carbonyl | A strong, sharp absorption band characteristic of the carbamate carbonyl group. This is a key diagnostic peak. |

| 1550 - 1600 | C=C & C=N Stretch | Aromatic Rings | Multiple sharp bands corresponding to the stretching vibrations within the pyridine and benzene rings. |

| 1230 - 1280 | C-O Stretch | Ester C-O | Strong absorption from the stretching of the C-O bond in the carbamate group. |

| 1050 - 1150 | C-Cl Stretch | Aryl Chloride | A medium to strong band indicating the presence of the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended.

-

Predicted Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 262.7, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at m/z ≈ 264.7 with an intensity of approximately one-third of the M⁺ peak will be a critical diagnostic feature.

-

Predicted Major Fragmentation Pathways:

-

Loss of Benzyl Group: The most likely initial fragmentation is the cleavage of the benzylic C-O bond, resulting in a stable benzyl cation at m/z = 91 . This is often the base peak in the spectrum.

-

Loss of Benzyloxycarbonyl Group: Cleavage can also occur to release the 4-chloro-2-aminopyridine fragment, which would appear at m/z ≈ 128.5 .

-

Standard Operating Protocol for Spectroscopic Analysis

This section outlines a self-validating workflow for acquiring high-quality spectroscopic data for a novel or synthesized batch of this compound.

Sample Preparation

-

Purity Check: Before detailed analysis, assess the sample's purity using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A single spot/peak is indicative of high purity.

-

NMR Sample: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

-

IR Sample: Prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve a small amount in a volatile solvent (e.g., dichloromethane), cast a thin film onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.

-

MS Sample: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile for direct infusion into the mass spectrometer.

Data Acquisition Workflow

The following diagram outlines the logical flow for acquiring and integrating data from multiple spectroscopic techniques.

Caption: Experimental workflow for spectroscopic analysis.

A Logic-Based Data Interpretation Framework

Caption: Logic diagram for integrated data interpretation.

Conclusion

While experimental spectra for this compound are not widely published, a detailed and reliable spectroscopic profile can be confidently predicted based on fundamental principles. The combination of NMR spectroscopy to define the carbon-hydrogen framework, IR spectroscopy to confirm functional groups, and mass spectrometry to verify the molecular formula and isotopic composition provides an unequivocal method for structural elucidation. The protocols and interpretive frameworks presented herein offer a robust guide for any researcher working with this compound, ensuring accurate characterization and data integrity.

References

Sources

Benzyl (4-chloropyridin-2-yl)carbamate solubility profile

An In-depth Technical Guide to the Solubility Profile of Benzyl (4-chloropyridin-2-yl)carbamate

Introduction

This compound is a chemical compound with the molecular formula C13H11ClN2O2. As with any compound in the drug discovery and development pipeline, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive overview of the methodologies and considerations for determining the solubility profile of this compound, offering a framework for researchers and scientists in the field. While specific experimental data for this compound is not widely published, this document outlines the necessary steps and theoretical underpinnings to establish a robust solubility profile.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These parameters provide initial clues to its potential solubility behavior.

| Property | Value | Source |

| Molecular Formula | C13H11ClN2O2 | |

| Molecular Weight | 262.70 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% |

Table 1: Physicochemical Properties of this compound

Theoretical Framework for Solubility

The solubility of a compound is influenced by several factors, including its intrinsic properties (e.g., polarity, molecular size, pKa) and the properties of the solvent (e.g., polarity, pH, temperature). For a molecule like this compound, which contains both hydrophobic (benzyl and chloropyridinyl groups) and hydrophilic (carbamate group) moieties, its solubility is expected to vary significantly with the solvent system.

pH-Dependent Solubility

The presence of the pyridine ring, a weakly basic functional group, suggests that the aqueous solubility of this compound will be pH-dependent. At lower pH values, the pyridine nitrogen is likely to be protonated, leading to a more polar, charged species with higher aqueous solubility. Conversely, at higher pH values, the compound will exist in its neutral, less polar form, which is expected to have lower aqueous solubility.

Experimental Determination of Solubility